6,13-Dichloropentacene

Organic field-effect transistor Charge carrier mobility Single-crystal microribbon

6,13-Dichloropentacene (DCP) is a halogenated derivative of pentacene, a benchmark organic semiconductor. Chlorine atoms at the 6 and 13 positions lower frontier molecular orbital energies and enhance environmental stability relative to the parent hydrocarbon.

Molecular Formula C22H12Cl2
Molecular Weight 347.2 g/mol
CAS No. 59156-92-2
Cat. No. B3054253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,13-Dichloropentacene
CAS59156-92-2
Molecular FormulaC22H12Cl2
Molecular Weight347.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C(=CC2=C1)C(=C4C=C5C=CC=CC5=CC4=C3Cl)Cl
InChIInChI=1S/C22H12Cl2/c23-21-17-9-13-5-1-2-6-14(13)10-18(17)22(24)20-12-16-8-4-3-7-15(16)11-19(20)21/h1-12H
InChIKeyNXOXWZMIZVDFKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,13-Dichloropentacene (CAS 59156-92-2) – Core Properties for Organic Semiconductor Procurement


6,13-Dichloropentacene (DCP) is a halogenated derivative of pentacene, a benchmark organic semiconductor. Chlorine atoms at the 6 and 13 positions lower frontier molecular orbital energies and enhance environmental stability relative to the parent hydrocarbon [1]. Commercially available at 98% purity (LogP 7.14, MW 347.24 g/mol), DCP serves as a p-channel material that can exhibit ambipolar transport under optimized conditions .

Why 6,13-Dichloropentacene Cannot Be Replaced by Unsubstituted Pentacene or Other Acene Derivatives


Pentacene, TIPS-pentacene, 6,13-dicyanopentacene, and 2-halopentacenes each exhibit distinct crystal packing, HOMO/LUMO levels, and charge-transport anisotropy. DCP uniquely combines slipped π-π stacking driven by C–H···Cl interactions with a lowered HOMO that retards oxidative degradation—a combination not replicated by the herringbone-packed parent pentacene or the solubilizing TIPS substituents [1]. Moreover, DCP’s field-effect mobility is highly polymorph-dependent, varying by over an order of magnitude between vapor-transport and solution-grown crystals, making source-controlled morphology essential for device performance [2].

6,13-Dichloropentacene: Head-to-Head Quantitative Differentiation vs. Pentacene and In-Class Analogs


Ambient-Condition Hole Mobility in Single-Crystalline Microribbons vs. Pentacene and 2-Halopentacenes

Single-crystalline microribbons of DCP fabricated by physical vapor transport (PVT) deliver a hole mobility of up to 9.0 cm² V⁻¹ s⁻¹ under ambient conditions [1]. This value exceeds the untreated pentacene single-crystal mobility of 2.3 cm² V⁻¹ s⁻¹ [2] and the best 2-halopentacene crystal mobility of 5.0 cm² V⁻¹ s⁻¹ [2], though it remains below pentacene’s surface-treated maximum of ~40 cm² V⁻¹ s⁻¹. In thin-film format, DCP shows a lower mobility of 0.20 cm² V⁻¹ s⁻¹ with a threshold voltage of –2.0 V [3].

Organic field-effect transistor Charge carrier mobility Single-crystal microribbon

Long-Term Operational Stability: DCP/CYTOP OFETs vs. Hydrophilic Insulator Devices

OFETs fabricated with DCP microwires on the hydrophobic fluoropolymer insulator CYTOP exhibit less than 9% mobility degradation after 24 days of ambient storage [1]. In contrast, identically structured devices built on hydrophilic insulators (polyvinyl phenol, bare SiO₂) suffered dramatic performance decay within the same 24-day period [1].

Organic field-effect transistor Environmental stability Device degradation

Predicted Ambipolar Transport vs. P-Type-Only Pentacene

Theoretical calculations based on experimental crystal parameters predict DCP to exhibit balanced ambipolar transport with hole mobility μ_h = 0.46 cm² V⁻¹ s⁻¹ and electron mobility μ_e = 0.61 cm² V⁻¹ s⁻¹ [1]. By contrast, unsubstituted pentacene is predominantly a p-type semiconductor with negligible electron transport under ambient conditions [2]. The electron mobility arises from the chlorine-induced lowering of the LUMO level, facilitating electron injection [1].

Ambipolar organic semiconductor Electron mobility Marcus-Hush theory

Polymorph-Dependent Mobility: PVT Crystals vs. Solution-Grown Crystals

The field-effect mobility of DCP is critically polymorph-dependent. PVT-grown microribbons (polymorph II) achieve up to 9 cm² V⁻¹ s⁻¹, whereas solution-grown crystals (polymorph I) yield substantially lower mobility [1]. Structural analysis reveals both polymorphs share a π-stacking motif but differ in interplanar distances and molecular displacement along the long axis [1]. Band-structure calculations further show DCP’s transport anisotropy is governed by HOMO/LUMO coefficient alignment, not merely stacking displacement [1].

Polymorphism Crystal engineering Physical vapor transport

Scalable Gram-Scale Synthesis vs. Multi-Step Routes for Other 6,13-Disubstituted Pentacenes

A high-yield, facile synthetic route to DCP has been demonstrated at gram scale [1], contrasting with the lengthy, multi-step procedures required for 6,13-dicyanopentacene and many 6,13-dialkynylpentacenes [2]. The two-step route from pentacene via 6,13-pentacenequinone enables purification to 98%+ as offered by commercial vendors .

Organic synthesis Scalability Pentacene functionalization

6,13-Dichloropentacene: Evidence-Backed Application Scenarios for Procurement Decision-Making


High-Mobility p-Channel OFETs in Ambient Conditions

When the application demands hole mobilities approaching 9 cm² V⁻¹ s⁻¹ without vacuum encapsulation, PVT-grown DCP microribbons offer a validated solution. This mobility exceeds untreated pentacene by a factor of ~4× and outperforms 2-halopentacenes (5.0 cm² V⁻¹ s⁻¹) [1]. Procurement must specify PVT-derived crystals or microribbon morphology to achieve these values, as solution-grown DCP yields far lower mobility [2].

Long-Lifetime Flexible Organic Transistors with Hydrophobic Dielectrics

For flexible or wearable OFETs requiring multi-week ambient stability, DCP combined with CYTOP or similar hydrophobic dielectrics delivers less than 9% mobility degradation over 24 days [3]. This pairing is essential; devices on conventional SiO₂ or PVP insulators fail within the same period, and pentacene itself undergoes rapid photooxidation without encapsulation.

Ambipolar Transistor Prototyping for Complementary Logic

DCP is theoretically predicted to support both hole (0.46 cm² V⁻¹ s⁻¹) and electron (0.61 cm² V⁻¹ s⁻¹) transport [4]. Research groups exploring ambipolar or n-type-enhancing device architectures (e.g., with low-work-function electrodes) can use DCP as an accessible, gram-scale-available platform, avoiding the synthetic complexity of 6,13-dicyanopentacene or perfluoropentacene.

Self-Assembled Monolayer and Surface Patterning Studies

DCP forms nearly perfect single-domain brick-wall self-assembled monolayers on vicinal Au(788) surfaces, enabling model studies of organic–electrode interfaces and C₆₀ heterojunctions for organic photovoltaics [5]. The chlorine substituents promote long-range order unattainable with unsubstituted pentacene on the same substrates.

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